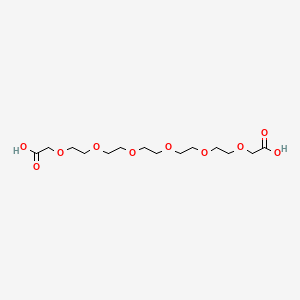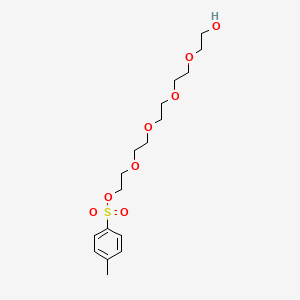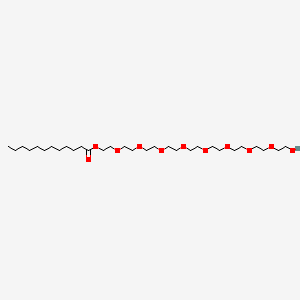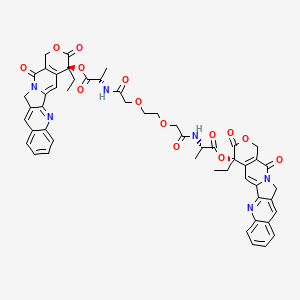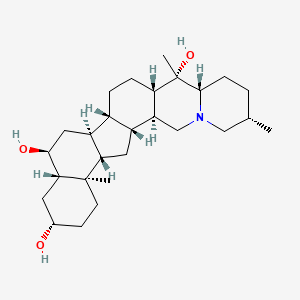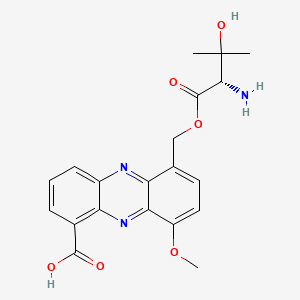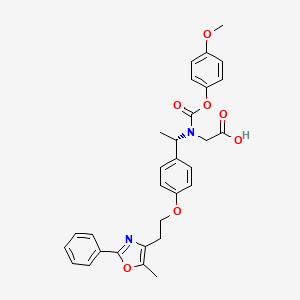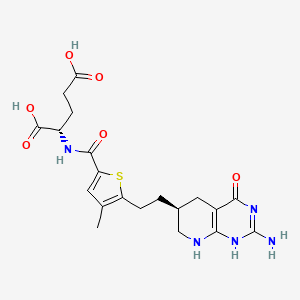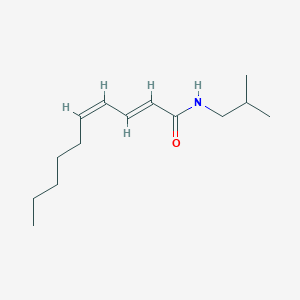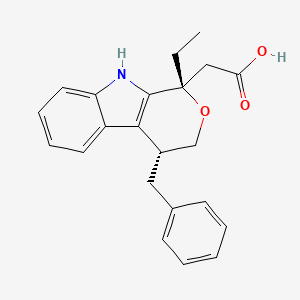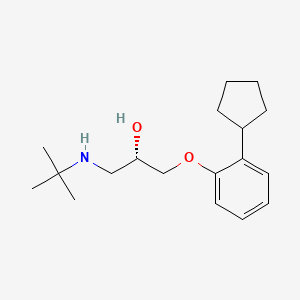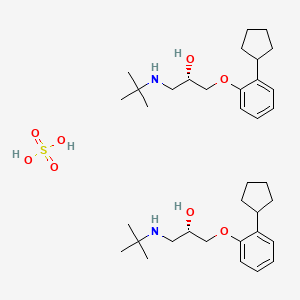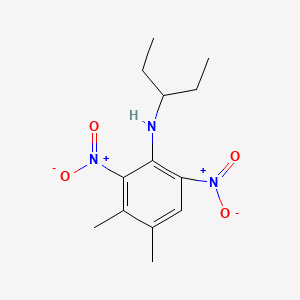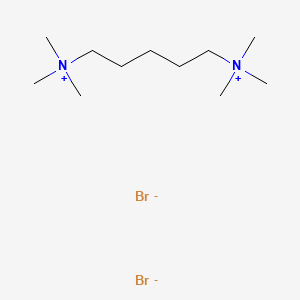
Pentamethonium bromide
説明
Pentamethonium bromide is the bromide salt of pentamethonium . It is a ganglion blocker and exhibits antihypertensive activity . It has a role as an antihypertensive agent and a vasodilator agent . It is a quaternary ammonium salt and a bromide salt . It contains a pentamethonium .
Molecular Structure Analysis
The molecular formula of Pentamethonium bromide is C11H28Br2N2 . The IUPAC name is trimethyl-[5-(trimethylazaniumyl)pentyl]azanium;dibromide . The InChI is 1S/C11H28N2.2BrH/c1-12(2,3)10-8-7-9-11-13(4,5)6;;/h7-11H2,1-6H3;2*1H/q+2;;/p-2 . The Canonical SMILES is CN+©CCCCCN+©C.[Br-].[Br-] .Physical And Chemical Properties Analysis
Pentamethonium bromide has a molecular weight of 348.16 g/mol . It is a quaternary ammonium salt and a bromide salt . It contains a pentamethonium .科学的研究の応用
Treatment of Hypertension
- Field : Medical Science, specifically Pharmacology .
- Application : Pentamethonium bromide is used in the treatment of hypertension . It is a ganglion-blocking agent that exhibits antihypertensive activity .
- Method : The drug is administered orally or parenterally . It works by blocking impulse transmission in autonomic ganglia, which leads to a decrease in blood pressure .
Vasodilator Agent
- Field : Medical Science, specifically Pharmacology .
- Application : Pentamethonium bromide is used as a vasodilator agent . It causes dilation of the blood vessels .
- Method : The drug is administered orally or parenterally . It works by blocking impulse transmission in autonomic ganglia, leading to vasodilation .
- Results : The use of Pentamethonium bromide as a vasodilator agent has been largely abandoned due to the development of other drugs with fewer side effects .
Treatment of Paraoxon Poisoning
- Field : Toxicology .
- Application : Pentamethonium bromide is used as an adjuvant to atropine in the therapy of paraoxon poisoning .
- Method : The drug is administered along with atropine to animals poisoned with paraoxon .
- Results : Pentamethonium bromide significantly increases survival in fully atropinized animals (mice, rabbits, and cats) poisoned with paraoxon compared to atropine alone .
Synthesis of ZSM-48 Zeolites
- Field : Chemical Engineering .
- Application : Pentamethonium bromide is used as a template in the synthesis of ZSM-48 zeolites . ZSM-48 is a type of zeolite that has a one-dimensional pore system formed from 0.53×0.56 nm ten-membered rings .
- Method : The synthesis involves the use of various inorganic reagents, templates, and seeds under varying process conditions (e.g., temperature and time) . Pentamethonium bromide is used as one of the templates .
- Results : The resultant ZSM-48 zeolites have been characterized by X-ray diffraction, thermogravimetry, scanning electron microscopy, low-temperature nitrogen adsorption/desorption, IR spectroscopy of adsorbed pyridine, IR spectroscopy of adsorbed ammonia, and other physicochemical methods .
Aluminous ZSM-48 Zeolite Synthesis
- Field : Chemical Engineering .
- Application : Pentamethonium bromide is used as an organic structure-directing agent (OSDA) in the synthesis of aluminous ZSM-48 zeolites .
- Method : The synthesis involves the use of a specific OSDA, which structurally mimics the iso-alkyl carbenium ion intermediate found in n-heptane skeletal isomerization . Pentamethonium bromide is used as the OSDA .
- Results : The obtained material possesses more medium-to-strong Bronsted acid sites and enhanced diffusion property with respect to a control sample . A significant increase in isomer yield from 44 to 72% in n-heptane hydroisomerization has been attained using the obtained ZSM-48 as an acid catalyst .
Synthesis of High-Silica Zeolites
- Field : Chemical Engineering .
- Application : Pentamethonium bromide is used as a template in the synthesis of high-silica zeolites . High-silica zeolites have applications in various fields, including catalysis and adsorption .
- Method : The synthesis involves the use of various inorganic reagents, templates, and seeds under varying process conditions (e.g., temperature and time) . Pentamethonium bromide is used as one of the templates .
- Results : The resultant high-silica zeolites have been characterized by X-ray diffraction, thermogravimetry, scanning electron microscopy, low-temperature nitrogen adsorption/desorption, IR spectroscopy of adsorbed pyridine, IR spectroscopy of adsorbed ammonia, and other physicochemical methods .
Synthesis of Aluminous ZSM-48 Zeolites
- Field : Chemical Engineering .
- Application : Pentamethonium bromide is used as an organic structure-directing agent (OSDA) in the synthesis of aluminous ZSM-48 zeolites .
- Method : The synthesis involves the use of a specific OSDA, which structurally mimics the iso-alkyl carbenium ion intermediate found in n-heptane skeletal isomerization . Pentamethonium bromide is used as the OSDA .
- Results : The obtained material possesses more medium-to-strong Bronsted acid sites and enhanced diffusion property with respect to a control sample . A significant increase in isomer yield from 44 to 72% in n-heptane hydroisomerization has been attained using the obtained ZSM-48 as an acid catalyst .
Safety And Hazards
Pentamethonium bromide can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing mist, gas, or vapours, and avoid contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is advised .
特性
IUPAC Name |
trimethyl-[5-(trimethylazaniumyl)pentyl]azanium;dibromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H28N2.2BrH/c1-12(2,3)10-8-7-9-11-13(4,5)6;;/h7-11H2,1-6H3;2*1H/q+2;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJVFBWCTGUSGDD-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCCCC[N+](C)(C)C.[Br-].[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H28Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
2365-25-5 (Parent) | |
| Record name | Pentamethonium bromide [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000541208 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
348.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pentamethonium bromide | |
CAS RN |
541-20-8 | |
| Record name | Pentamethonium bromide [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000541208 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pentamethonium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.975 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PENTAMETHONIUM BROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0UX03A6JJC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



